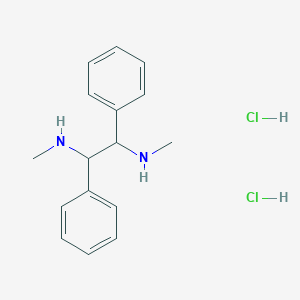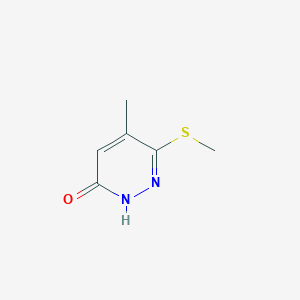![molecular formula C24H17ClSi B12966351 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole is an organosilicon compound that belongs to the class of dibenzosiloles These compounds are characterized by their unique silicon-containing fused ring structures, which impart distinct chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole can be synthesized through various organic synthesis methods. One common approach involves the reaction of 5,5-diphenyl-5H-dibenzo[b,d]silole with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound while maintaining stringent safety and environmental standards.
化学反応の分析
Types of Reactions: 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the compound can lead to the formation of silanes using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents (e.g., H2O2, KMnO4) in aqueous or organic solvents.
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or THF.
Major Products:
Substitution: Formation of substituted dibenzosiloles.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
科学的研究の応用
1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and materials.
Biology: Investigated for its potential use in bioimaging and biosensing due to its unique photophysical properties.
Medicine: Explored for its potential as a drug delivery agent and in the development of novel therapeutic compounds.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole involves its interaction with molecular targets through its reactive chlorine atom and phenyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The silicon atom in the dibenzosilole structure also plays a crucial role in stabilizing the compound and enhancing its reactivity.
類似化合物との比較
5,5-Diphenyl-5H-dibenzo[b,d]silole: Lacks the chlorine atom, leading to different reactivity and applications.
9,9-Dimethyl-9H-9-silafluorene: Contains methyl groups instead of phenyl groups, resulting in distinct chemical properties.
3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole: Similar structure but with methyl groups instead of phenyl groups, affecting its reactivity and applications.
Uniqueness: 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole is unique due to the presence of both chlorine and phenyl groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C24H17ClSi |
|---|---|
分子量 |
368.9 g/mol |
IUPAC名 |
1-chloro-5,5-diphenylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C24H17ClSi/c25-21-15-9-17-23-24(21)20-14-7-8-16-22(20)26(23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H |
InChIキー |
KPGLQBYVIKRWGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si]2(C3=C(C4=CC=CC=C42)C(=CC=C3)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


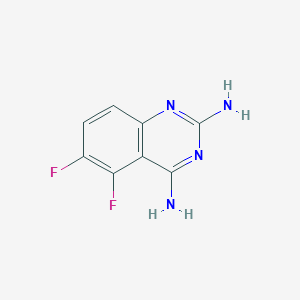

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
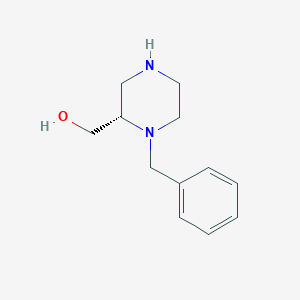
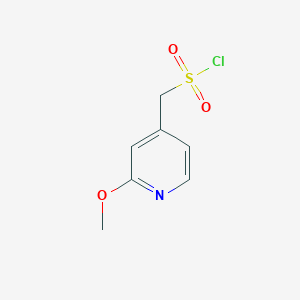
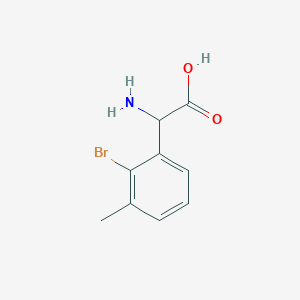
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)


